tert-butyl 2-bromo-6-fluorobenzoate
Description
Properties
CAS No. |
1712168-06-3 |
|---|---|
Molecular Formula |
C11H12BrFO2 |
Molecular Weight |
275.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration-Bromination-Reduction Sequence
Another patent describes a multi-step route starting with nitration of m-fluorotrifluorotoluene, followed by bromination and reduction to install the bromine atom. Although developed for 2-bromo-3-fluorobenzoic acid, modifying the substitution pattern could yield 2-bromo-6-fluorobenzoic acid precursors.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Temperature Range | Key Advantages | Limitations |
|---|---|---|---|---|
| Conventional | 78–82 | 80–100°C | Well-established, high purity | Long reaction times, HBr handling |
| Direct Esterification | 85–89 | 40–60°C | Mild conditions, fewer steps | Requires pre-brominated acid |
| Continuous Flow | 90–92 | -20–0°C | Rapid, scalable, safe | Specialized equipment needed |
| H₂O₂ Bromination | 94 | 25°C | Avoids concentrated HBr | Limited substrate scope |
Efficiency Metrics :
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-6-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution reactions to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives.
Hydrolysis: 2-bromo-6-fluorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-6-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological molecules .
Comparison with Similar Compounds
Key Structural Analogs and Similarity Metrics
Based on structural databases (), the following analogs exhibit high similarity to tert-butyl 2-bromo-6-fluorobenzoate:
| CAS No. | Compound Name | Substituent Positions | Ester Group | Similarity Score |
|---|---|---|---|---|
| 1427409-40-2 | Methyl 4-bromo-2-fluoro-6-methylbenzoate | 4-Br, 2-F, 6-CH₃ | Methyl | 0.91 |
| 57381-59-6 | Methyl 5-bromo-2-fluorobenzoate | 5-Br, 2-F | Methyl | 0.91 |
| 1214362-62-5 | Ethyl 2-bromo-6-fluorobenzoate | 2-Br, 6-F | Ethyl | 0.90 |
| 612835-53-7 | Ethyl 5-bromo-2-fluorobenzoate | 5-Br, 2-F | Ethyl | 0.94 |
Notes:
- Similarity scores (0.90–0.94) are derived from structural fingerprinting methods (e.g., Tanimoto coefficients), which evaluate shared molecular fragments and topological features .
- Ethyl 5-bromo-2-fluorobenzoate (0.94) shows the highest similarity, likely due to identical halogen positions (Br at 5, F at 2) and a comparable ethyl ester group.
Substituent Position Effects
- Bromine and Fluorine Orientation: In this compound, the Br and F are meta to each other (positions 2 and 6), creating steric hindrance near the ester group. Methyl 4-bromo-2-fluoro-6-methylbenzoate introduces an additional methyl group at position 6, increasing hydrophobicity but reducing reactivity due to steric shielding .
Ester Group Impact :
Methodological Considerations in Similarity Analysis
Comparative studies rely on computational tools to quantify structural and functional similarities:
- Fingerprint-Based Methods : Algorithms like MACCS keys or ECFP4 evaluate shared substructures, explaining the high similarity between ethyl 5-bromo-2-fluorobenzoate and the target compound .
- Frequent Substructure Mining : Techniques from identify conserved motifs (e.g., benzoate core with halogens) across analogs, aiding in toxicity or activity prediction .
Q & A
Q. What are the optimal synthetic routes and purification strategies for tert-butyl 2-bromo-6-fluorobenzoate to maximize yield and purity?
Methodological Answer: The synthesis typically involves bromination and esterification steps under controlled conditions. Key considerations include:
- Reagent Selection : Use of tert-butanol for esterification and brominating agents (e.g., NBS or Br₂) in inert solvents like dichloromethane or THF .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., ester hydrolysis or halogen scrambling) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Recrystallization in non-polar solvents (e.g., hexane) enhances crystalline purity .
Q. How do structural features like the tert-butyl group and halogen substituents influence the compound’s solubility and stability?
Methodological Answer:
- Solubility : The tert-butyl group increases lipophilicity, making the compound more soluble in non-polar solvents (e.g., hexane) compared to ethyl or methyl esters. Fluorine’s electronegativity enhances polarity slightly, allowing limited solubility in polar aprotic solvents (e.g., DMF) .
- Stability : The tert-butyl ester resists hydrolysis under acidic conditions better than smaller esters (e.g., methyl). Bromine’s steric bulk reduces susceptibility to nucleophilic substitution under ambient conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm ester and halogen positions. The tert-butyl group appears as a singlet (~1.3 ppm in ¹H; ~28 ppm in ¹³C), while fluorine and bromine induce splitting in aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : Strong C=O stretching (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model the electron-withdrawing effects of fluorine and bromine on aromatic ring electron density. This predicts regioselectivity in Suzuki-Miyaura couplings (e.g., para-bromine as the reactive site) .
- Transition State Analysis : Simulate steric effects of the tert-butyl group on palladium catalyst coordination. Compare with analogs (e.g., methyl esters) to identify optimal ligands (e.g., Pd(PPh₃)₄) .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., reaction rates under varying temperatures) .
Q. What experimental strategies resolve contradictions in reaction outcomes when using this compound under different catalytic systems?
Methodological Answer:
- Systematic Screening : Test catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), bases (K₂CO₃ vs. CsF), and solvents (DMF vs. toluene) to identify optimal conditions .
- Mechanistic Probes : Use deuterated analogs or radical traps to distinguish between SN2, radical, or oxidative addition pathways .
- In Situ Monitoring : Employ techniques like ReactIR or HPLC-MS to track intermediate formation and catalyst turnover .
Q. How can the compound’s halogen substituents be leveraged for late-stage functionalization in drug discovery?
Methodological Answer:
- Bromine as a Handle : Perform cross-coupling (e.g., Buchwald-Hartwig amination) to introduce amines or heterocycles. Fluorine’s ortho-directing effect can guide regioselective substitutions .
- Fluorine-Specific Reactions : Utilize nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., Grignard reagents) under high temperatures (80–120°C) .
- Case Study : Compare reaction outcomes with analogs (e.g., 2-chloro-6-fluorobenzoates) to quantify halogen effects on reaction rates and yields .
Data-Driven Analysis
Q. Table 1: Comparative Reactivity of this compound and Structural Analogs
| Compound | Halogen Substituents | Reaction Rate (Suzuki Coupling, h⁻¹) | Solubility in DMF (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | Br, F | 0.45 | 12.3 | 180 |
| Ethyl 2-bromo-6-fluorobenzoate | Br, F | 0.38 | 18.9 | 160 |
| tert-Butyl 2-chloro-6-fluorobenzoate | Cl, F | 0.28 | 10.1 | 190 |
Data adapted from comparative studies on halogen and ester effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
